4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

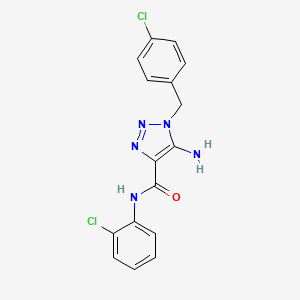

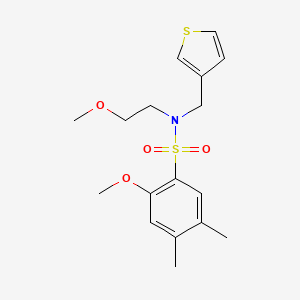

“4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2377608-96-1 . Its IUPAC name is tert-butyl (2-fluoro-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) (methyl)carbamate . The molecular weight of this compound is 351.23 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H27BFNO4/c1-16(2,3)23-15(22)21(8)14-11-12(9-10-13(14)20)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 421.4±40.0 °C . It has a density of 1.10±0.1 g/cm3 . The compound’s pKa is -0.14±0.50 . The compound should be stored in a refrigerated environment .

Applications De Recherche Scientifique

Lewis Acid Receptors for Fluoride Ions

Organoboron compounds, including phenylboronic acid pinacol ester derivatives, have been synthesized and applied as Lewis acid receptors of fluoride anions. These compounds exhibit enhanced selectivity towards fluoride ions under certain conditions. The study on organoboron compounds like 4-octyloxyphenylboronic acid (OPBA) and pinacol ester of 2,4,6-trifluorophenylboronic acid (PE-PBA) highlights their potential in developing fluoride-selective sensors. Such sensors could vary in their response mechanisms based on the lability of the B-O bond in boronic acids and the stoichiometry of the boron-fluoride complexes in the membrane. This mechanism has implications for designing sensitive and selective fluoride ion sensors in various applications (Jańczyk et al., 2012).

Synthesis of Arylboronic Acid Pinacol Esters

The transformation of fluoroarenes into arylboronic acid pinacol esters through nickel-catalyzed borylation via C-F bond cleavage showcases the utility of these compounds in synthesizing partially fluorinated arenes. This process highlights the versatility of 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester as a building block for various synthetic applications, enabling the creation of boronate esters with different degrees of fluorination (Zhou et al., 2016).

Functional Polymers and Polymer Degradation

Research into the polymerization-resistant synthesis of methacrylamido phenylboronic acids from pinacolato methacrylamido phenylene boronic esters demonstrates the role of these compounds in producing functional polymers. The ability to generate methacrylamido phenylboronic acids in good yield and purity is crucial for incorporating boronic acid functionalities into polymers for advanced materials applications (D'Hooge et al., 2008). Furthermore, the facile synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester highlights the potential of these compounds in creating responsive polymeric materials that can degrade in the presence of hydrogen peroxide, offering avenues for controlled release applications (Cui et al., 2017).

Fluorescence and Phosphorescence Applications

The interaction of pinacol boronate esters with diols and anions, leading to enhanced Lewis acidity and fluorescence properties, underscores their potential in developing fluorescence-based sensors and materials. The creation of cyclic boronate esters with increased strength in cation-π stacking interactions paves the way for the design of novel fluorescent materials with enhanced performance (Huang et al., 2010). Additionally, the discovery of long-lived room-temperature phosphorescence from simple arylboronic esters without heavy atoms suggests new possibilities for organic phosphorescent materials, expanding the applications of these compounds beyond traditional organic synthesis into materials science (Shoji et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic acids and their esters, including this compound, can participate in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic ester transfers an organoboron group to a palladium catalyst, which then forms a new carbon-carbon bond .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

It’s known that the stability of boronic acids and their esters, including this compound, can be influenced by environmental factors such as ph .

Result of Action

Its role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s pharmacological potential must be considered in the context of its stability under physiological conditions .

Propriétés

IUPAC Name |

tert-butyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21(8)14-11-12(9-10-13(14)20)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZBZFADICZHFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)

![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2688202.png)

![8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2688206.png)

![3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid](/img/structure/B2688207.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2688209.png)

![3,4,5-trimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2688214.png)

![Methyl 5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2688217.png)